O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate
Description
O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate is a thiocarbonimidate derivative characterized by an O-ethyl group, a 4-methoxyphenylthio moiety, and an N-cyano substituent.
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl N-cyano-1-(4-methoxyphenyl)sulfanylmethanimidate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-11(13-8-12)16-10-6-4-9(14-2)5-7-10/h4-7H,3H2,1-2H3 |
InChI Key |
NZWTUZMJHYKWCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC#N)SC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate typically involves the reaction of ethyl isothiocyanate with 4-methoxyphenyl cyanide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares functional group similarities with O-ethyl S-substituted phosphorothioates (), such as O-ethyl S,S-dipropyl phosphorodithioate (ethoprop) and O-ethyl S-phenyl ethylphosphonodithioate (fonofos), which are broad-spectrum insecticides and nematicides . However, key distinctions include:
- Backbone Chemistry: The target compound features a cyanocarbonimidothioate core, whereas analogs in are phosphorothioates. This difference impacts stability and biological activity; phosphorothioates typically exhibit cholinesterase inhibition, while cyanocarbonimidothioates may act via alternative mechanisms (e.g., disrupting electron transport chains).
Molecular Weight and Physicochemical Properties
provides molecular weights for structurally distinct compounds (e.g., 293.35 Da for a tetrahydropyrimidine derivative), highlighting that molecular weight varies significantly with substituents. While the exact molecular weight of O-ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate is unspecified, its estimated weight (~300–350 Da) places it within the range of pesticidal agents in (e.g., fosthiazate at 325.4 Da) .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- This contrasts with electron-withdrawing groups (e.g., cyano in ’s tetrahydropyrimidine), which enhance electrophilicity .
- Hydrolytic Stability: The N-cyano group may reduce hydrolysis rates compared to phosphorothioates, which are prone to degradation in acidic or alkaline conditions. This could translate to longer residual activity in agricultural settings .
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